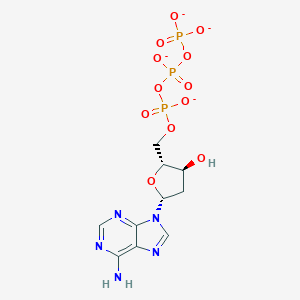
1,3,6-Trihydroxy-2,5-dimethoxyxanthone
概要
説明
1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are aromatic oxygenated heterocyclic molecules with a dibenzo-γ-pirone scaffold. They are found in various plants, fungi, lichens, and bacteria, and have been studied for their potential therapeutic properties, including anti-tumor, anti-inflammatory, and anti-microbial activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of Friedel-Crafts acylation followed by cyclization and demethylation steps. The reaction conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) as catalysts and solvents such as dichloromethane (CH2Cl2) or chloroform (CHCl3) .
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product .
化学反応の分析
Types of Reactions
1,3,6-Trihydroxy-2,5-dimethoxyxanthone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthone core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
科学的研究の応用
1,3,6-Trihydroxy-2,5-dimethoxyxanthone has been studied for various scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential anti-tumor and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating cancer and inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
作用機序
The mechanism of action of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in cell proliferation and inflammation. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
類似化合物との比較
Similar Compounds
- 1,3,7-Trihydroxy-2,8-dimethoxyxanthone
- 1,3,8-Trihydroxy-2-methoxyxanthone
- 1,3,8-Trihydroxy-4-methoxyxanthone
Uniqueness
1,3,6-Trihydroxy-2,5-dimethoxyxanthone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of hydroxyl and methoxy groups at specific positions on the xanthone core can significantly affect its interaction with biological targets and its overall pharmacological profile .
特性
IUPAC Name |
1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c1-20-14-8(17)5-9-10(12(14)19)11(18)6-3-4-7(16)15(21-2)13(6)22-9/h3-5,16-17,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPFVXIBUYNNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


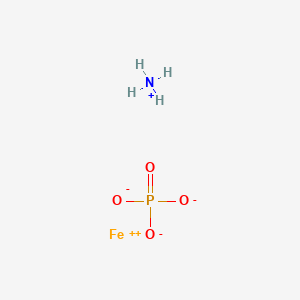
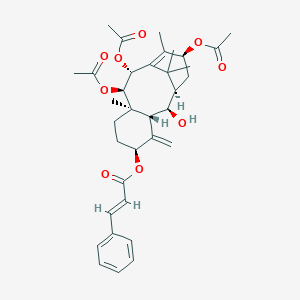
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)
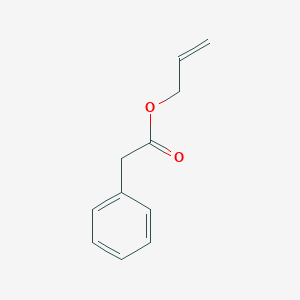
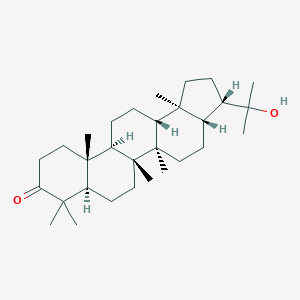

![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)
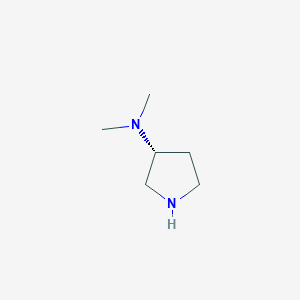
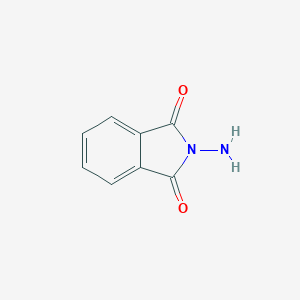
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)

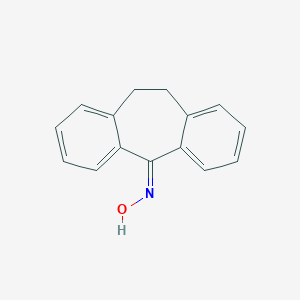
![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)
